molecular formula C14H15ClN6O4 B3494697 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B3494697
M. Wt: 366.76 g/mol
InChI Key: VXTUESSOPUIRIV-UHFFFAOYSA-N
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Description

The compound “N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide” is a complex organic molecule that contains several functional groups, including a morpholine ring, a 1,2,4-triazole ring, and a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can be synthesized from various precursors such as carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine ring provides a polar, hydrophilic character, while the phenyl rings contribute to the hydrophobic nature of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The nitro group could potentially undergo reduction reactions, and the triazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many triazole derivatives . Further studies could also investigate its synthesis and chemical reactivity.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O4/c15-11-7-10(1-2-12(11)19-3-5-25-6-4-19)17-13(22)8-20-9-16-14(18-20)21(23)24/h1-2,7,9H,3-6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTUESSOPUIRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 5
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 6
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N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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